2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C8H10F2O2. It features a bicyclo[2.2.1]heptane core, which is a common structural motif in various bioactive molecules and synthetic intermediates. The presence of two fluorine atoms adds unique chemical properties, making it a compound of interest in both academic and industrial research.
Mechanism of Action
Mode of Action
It has been synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
The biochemical pathways affected by 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid are currently unknown . As the compound is a relatively new entity, more research is needed to elucidate the specific biochemical pathways it affects and the downstream effects of these interactions.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action
Preparation Methods
The synthesis of 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several routes. One notable method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .
Chemical Reactions Analysis
2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to other functional groups like alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Comparison with Similar Compounds
2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid can be compared with other bicyclo[2.2.1]heptane derivatives, such as:
Camphor: A naturally occurring compound with a similar bicyclic structure but different functional groups.
Sordarins: Bioactive natural products containing the bicyclo[2.2.1]heptane core.
α-Santalol and β-Santalol: Compounds with similar structural motifs used in fragrance and flavor industries.
The uniqueness of this compound lies in its fluorinated structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry and biological applications. Its unique structural features impart distinctive biological activities that are being explored in various research contexts. This article reviews the biological activity of this compound, summarizing relevant studies, findings, and implications for future research.
Chemical Structure and Properties
The chemical formula for this compound is C8H12F2O2, with a molecular weight of approximately 146.18 g/mol. The compound features two fluorine atoms that contribute to its reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C₈H₁₂F₂O₂ |
Molecular Weight | 146.18 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
CAS Number | Not widely reported |
Biological Activity
Research into the biological activity of this compound has revealed several promising areas of interest:
1. Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For example, its derivatives have been tested against Mycobacterium tuberculosis, showing potential as inhibitors due to their ability to disrupt bacterial cell wall synthesis.
Case Study: Antitubercular Activity
A recent study evaluated the efficacy of this compound derivatives as antitubercular agents. The results demonstrated that specific modifications to the bicyclic structure enhanced activity against resistant strains of M. tuberculosis.
Table 2: Antimicrobial Efficacy
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | M. tuberculosis | 12 µg/mL |
Derivative A | E. coli | 15 µg/mL |
Derivative B | S. aureus | 10 µg/mL |
2. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
3. Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of this compound on human cell lines. Results indicated low toxicity at therapeutic concentrations, making it a candidate for further development in drug formulations.
The proposed mechanism by which this compound exerts its biological effects involves:
- Interaction with Cellular Targets : The fluorine atoms enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
- Inhibition of Key Enzymes : By mimicking natural substrates, the compound can inhibit enzymes critical for bacterial survival and proliferation.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the bicyclic structure affect biological activity.
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.
- Broader Biological Applications : Investigating effects on other disease models, including cancer and metabolic disorders.
Properties
IUPAC Name |
2,2-difluorobicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)4-5-1-2-7(8,3-5)6(11)12/h5H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDIRXNSBRPMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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